molecular formula C10H4ClF2NO B1592350 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde CAS No. 209909-13-7

2-Chloro-6,7-difluoroquinoline-3-carbaldehyde

Cat. No.: B1592350
CAS No.: 209909-13-7
M. Wt: 227.59 g/mol
InChI Key: KHMGMVNRBZRJLT-UHFFFAOYSA-N
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Description

2-Chloro-6,7-difluoroquinoline-3-carbaldehyde is a quinoline derivative characterized by the presence of chlorine and fluorine atoms on the quinoline ring Quinolines are heterocyclic aromatic organic compounds with a structure similar to naphthalene with a nitrogen atom replacing one carbon atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde typically involves the following steps:

  • Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of Chlorine and Fluorine: Chlorination and fluorination steps are introduced to the quinoline core. Chlorination can be achieved using reagents like thionyl chloride (SOCl₂), while fluorination can be done using reagents like Selectfluor.

  • Formation of Carbaldehyde Group: The carbaldehyde group is introduced through formylation reactions, often using Vilsmeier-Haack reagent (DMF and POCl₃).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the aldehyde group to carboxylic acids.

  • Reduction: Reduction reactions can reduce the aldehyde group to alcohols.

  • Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Chloro-6,7-difluoroquinoline-3-carboxylic acid.

  • Reduction: 2-Chloro-6,7-difluoroquinoline-3-ol.

  • Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6,7-difluoroquinoline-3-carbaldehyde has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the specific application.

Comparison with Similar Compounds

2-Chloro-6,7-difluoroquinoline-3-carbaldehyde is similar to other quinoline derivatives, but its unique combination of chlorine and fluorine atoms gives it distinct chemical properties. Some similar compounds include:

  • 2-Chloroquinoline-3-carbaldehyde: Lacks the fluorine atoms.

  • 2,6-Difluoroquinoline-3-carbaldehyde: Lacks the chlorine atom.

  • 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: Contains methoxy groups instead of fluorine atoms.

Properties

IUPAC Name

2-chloro-6,7-difluoroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF2NO/c11-10-6(4-15)1-5-2-7(12)8(13)3-9(5)14-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMGMVNRBZRJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC(=C1C=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619543
Record name 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209909-13-7
Record name 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphoryl chloride (147.1 mL) is carefully added to DMF (32.5 mL) at 0-15° C. to prepare a solution of vilsmeier reagent in phosphoryl chloride, and the mixture is warmed to 30° C. to give clear pale yellow mixture. 3,4-difluoroacetanilide (30 g, 0.12 mol) is added to the mixture, and the resulting mixture is stirred at 80° C. for 30 min, 90° C. for 30 min, 100° C. for 18 hours, and finally 120° C. for 2 hours. The mixture is cooled to room temperature, poured onto ice-water (1500 mL) and extracted with CH2Cl2 7 times (total 3000 mL). The combined organic layer is dried over magnesium sulfate, filtered and concentrated. The brown crystal is collected and washed with CH2Cl2 to give 2-chloro-6,7-difluoroquinoline-3-carbaldehyde as a pale yellow powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
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2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
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2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
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2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
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2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
Reactant of Route 6
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde

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